MGAT5 protein structure and domains
MGAT5 protein structure and domains
An In-depth Technical Guide to Alpha-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase A (MGAT5)
Introduction
Alpha-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase A, commonly known as MGAT5 or GnT-V, is a pivotal enzyme in the N-glycan biosynthesis pathway.[1][2] As a medial-Golgi resident glycosyltransferase, MGAT5 catalyzes the addition of a β1,6-N-acetylglucosamine (GlcNAc) branch to the α1,6-linked mannose core of N-glycans.[3] This reaction is the critical step in the formation of tri- and tetra-antennary complex N-glycans.[3] The resulting branched N-glycans on cell surface glycoproteins play a crucial role in regulating cell-cell adhesion, cell migration, and signal transduction.[4][5] Aberrant expression and activity of MGAT5 are strongly correlated with tumor progression, metastasis, and poor prognosis in a variety of cancers, making it a significant target for therapeutic intervention.[6][7][8] This guide provides a comprehensive overview of the structure, function, and regulation of MGAT5, along with detailed experimental protocols for its study.
MGAT5 Protein Structure and Domains
MGAT5 is a type II transmembrane protein, characterized by an N-terminal cytoplasmic domain, a single-pass transmembrane helix, a stem region, and a C-terminal globular catalytic domain located in the Golgi lumen.[9][10] The crystal structure of the human MGAT5 luminal domain has been resolved, providing detailed insights into its architecture and catalytic mechanism.[9][11]
Key Domains:
-
Cytoplasmic Domain (N-terminus): A short sequence that resides in the cytoplasm.
-
Transmembrane Domain: A single helical segment that anchors the protein to the Golgi membrane.[9]
-
Stem Region: A linker sequence connecting the transmembrane domain to the catalytic domain.
-
N-terminal Luminal Domain (N-domain): A non-catalytic domain located at the N-terminal side of the luminal region. This domain is crucial for the recognition of and efficient glycosylation of glycoprotein substrates, but not smaller oligosaccharide or glycopeptide substrates.[1][12]
-
Catalytic Domain (C-terminus): A globular domain that houses the active site responsible for transferring GlcNAc from the donor substrate (UDP-GlcNAc) to the acceptor N-glycan.[9][10] The region spanning from serine 214 to isoleucine 741 in human MGAT5 is sufficient for catalytic activity.[4][9] The glutamate residue at position 297 (Glu297) acts as the catalytic base.[10][13]
Quantitative Data Summary
The following tables summarize key quantitative data for the MGAT5 protein.
Table 1: MGAT5 Protein Properties by Species
| Species | Gene Name | Length (Amino Acids) | Mass (Da) | UniProt Accession |
|---|---|---|---|---|
| Homo sapiens (Human) | MGAT5 | 741 | 84,543 | Q09328[4] |
| Mus musculus (Mouse) | Mgat5 | 740 | 84,551 | P27860[14] |
| Rattus norvegicus (Rat) | Mgat5 | 740 | 84,562 | Q08834[5][14] |
Table 2: Kinetic Parameters for Human MGAT5 Data for a truncated (Ser214-Ile741) human MGAT5 construct with a Lys329-Ile345 loop truncation, using M592 pentasaccharide as the acceptor substrate.
| Parameter | Value |
|---|---|
| kcat | ~3x lower than non-truncated |
| KM for M592 | ~2.3x more potent than non-truncated |
(Source: ACS Catalysis, 2020)[10]
Signaling Pathways Involving MGAT5
MGAT5 expression and activity are integrated into cellular signaling networks, both as a downstream target of oncogenic pathways and as an upstream regulator of receptor function.
Upstream Regulation: The transcription of the MGAT5 gene is notably driven by the Ras-Raf-Ets signaling pathway, linking its expression to oncogenic stimuli.[1]
Downstream Effects on Receptor Signaling: MGAT5-catalyzed N-glycan branching has profound effects on the function of various cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR).[4][15] The addition of β1,6-GlcNAc branches creates binding sites for galectins, which are multivalent carbohydrate-binding proteins. The binding of galectins to these modified N-glycans on receptors like EGFR leads to the formation of a galectin-glycoprotein lattice on the cell surface.[9] This lattice structure sterically hinders receptor endocytosis, leading to prolonged receptor residency at the plasma membrane and sustained downstream signaling, which promotes cell growth and migration.[4][15]
Role in Cancer
Elevated MGAT5 expression is a hallmark of malignant transformation and is associated with increased tumor growth and metastasis in numerous cancers, including colorectal, breast, gastric, and hepatocellular carcinomas.[6][8][16] The mechanisms by which MGAT5 promotes cancer progression include:
-
Enhanced Growth Factor Signaling: As described above, MGAT5 potentiates signaling through receptors like EGFR and TGF-βR.[4]
-
Altered Cell Adhesion: Modification of adhesion molecules such as E-cadherin by MGAT5 can reduce cell-cell adhesion, facilitating epithelial-mesenchymal transition (EMT) and invasion.[6]
-
Increased Cell Migration: By modifying integrins and other adhesion molecules, MGAT5 promotes a migratory phenotype.[17]
-
Resistance to Anoikis: MGAT5 overexpression has been shown to confer resistance to anoikis, a form of apoptosis induced by the loss of cell-matrix contact, thereby allowing cancer cells to survive in circulation during metastasis.[6][8]
Experimental Protocols
MGAT5 Enzyme Activity Assay using HPLC
This protocol is adapted from established methods for measuring MGAT5 activity using a fluorescently-labeled oligosaccharide acceptor.[18][19]
Workflow Diagram:
Methodology:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1% Triton X-100, protease inhibitors).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzyme Reaction:
-
Prepare a 2x reaction buffer (e.g., 200 mM MES pH 6.5, 20 mM MnCl₂, 2% Triton X-100). Note: MnCl₂ is not strictly required for MGAT5 but can be included.[19]
-
In a microcentrifuge tube, combine the following in a final volume of 10-20 µL:
-
5 µL of 2x reaction buffer.
-
Cell lysate (containing 20-50 µg of total protein).
-
10 mM UDP-GlcNAc (donor substrate).
-
Pyridylaminated (PA)-labeled agalacto-biantennary sugar chain (acceptor substrate).[19]
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction mixture at 37°C for 1-5 hours.[18]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by heating at 100°C for 3 minutes.[18] Alternatively, add ice-cold ethanol and incubate on ice.[19]
-
Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes to pellet precipitated protein.[18][19]
-
Carefully transfer the supernatant to a new tube. If ethanol was used, dry the supernatant in a centrifugal concentrator and resuspend in ultrapure water.[19]
-
-
HPLC Analysis:
-
Inject an aliquot (e.g., 10-20 µL) of the supernatant onto a reversed-phase C18 column (e.g., ODS C18).[18]
-
Equilibrate the column with an appropriate buffer (e.g., 20 mM ammonium acetate, pH 4.0).[19]
-
Elute the products isocratically.
-
Monitor the eluate using a fluorescence detector with an excitation wavelength of 320 nm and an emission wavelength of 400 nm.[19]
-
-
Data Analysis:
-
Identify the peak corresponding to the fluorescently-labeled product.
-
Calculate the enzyme activity based on the peak area of the product, expressed as pmol of GlcNAc transferred per hour per mg of protein.[18]
-
Western Blotting for MGAT5 Detection
This protocol provides a general framework for detecting MGAT5 protein in cell lysates.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described in the activity assay protocol.
-
Mix 20-30 µg of protein per sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A specific band for MGAT5 is expected at approximately 100 kDa.[20]
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3-5% nonfat dry milk or BSA in TBST).[21]
-
Incubate the membrane with a primary antibody against MGAT5 (e.g., Rabbit Polyclonal or Mouse Monoclonal) overnight at 4°C. Dilute the antibody as recommended by the manufacturer (e.g., 1:500 to 1:1000).[20][21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., HRP Goat Anti-Rabbit IgG) for 1 hour at room temperature.[21]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
MGAT5 Gene Knockout using CRISPR/Cas9
This protocol outlines the steps for creating an MGAT5 knockout cell line.[1]
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting exons of the MGAT5 gene using a CRISPR design tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pX330).
-
-
Transfection:
-
Transfect the host cell line (e.g., HEK293, HeLa) with the Cas9/gRNA plasmids using a standard transfection reagent.
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.[1]
-
Perform limiting dilution to isolate single-cell clones.
-
Expand the individual clones into separate populations.
-
-
Verification of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the clones. Use PCR to amplify the targeted region of the MGAT5 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Perform Western blotting as described above to confirm the absence of MGAT5 protein expression in the identified knockout clones.
-
Functional Assay: Conduct an enzyme activity assay to confirm the loss of MGAT5 function in the knockout clones.[1]
-
References
- 1. N-acetylglucosaminyltransferase-V requires a specific noncatalytic luminal domain for its activity toward glycoprotein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. N-acetylglucosaminyltransferase V drives colorectal cancer metastasis by facilitating ZO-1 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. N-acetylglucosaminyltransferase-V requires a specific noncatalytic luminal domain for its activity toward glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sinobiological.com [sinobiological.com]
- 15. bosterbio.com [bosterbio.com]
- 16. JCI Insight - N-glycosylation by Mgat5 imposes a targetable constraint on immune-mediated tumor clearance [insight.jci.org]
- 17. MGAT5 alpha-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. MGAT5 Activity Assay [bio-protocol.org]
- 19. Enzyme assay of N-acetylglucosaminyltransferase-V (GnT-V, MGAT5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Human N-Acetylglucosaminyltransferase V/MGAT5 Antibody MAB5469: R&D Systems [rndsystems.com]
- 21. MGAT5 Polyclonal Antibody (PA5-87988) [thermofisher.com]
